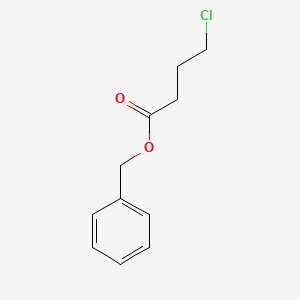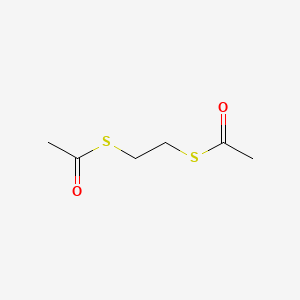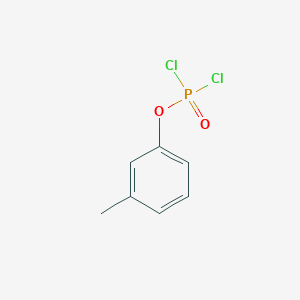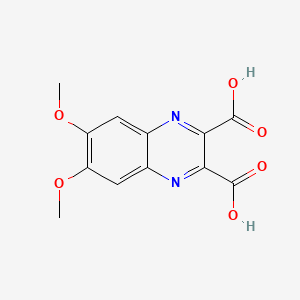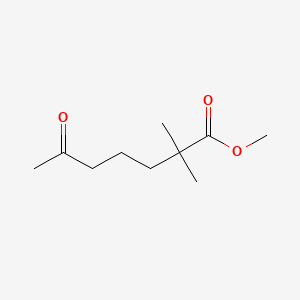
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester is an organic compound with the molecular formula C10H18O3. It is a methyl ester derivative of heptanoic acid, characterized by the presence of a ketone group at the 6th position and two methyl groups at the 2nd position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
Heptanoic acid+MethanolAcid CatalystHeptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced distillation techniques ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 2,2-dimethyl-6-hydroxyheptanoic acid methyl ester.
Substitution: Formation of amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mecanismo De Acción
The mechanism of action of heptanoic acid, 2,2-dimethyl-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active heptanoic acid derivative, which can then interact with enzymes and receptors in biological systems. The ketone group may also play a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar structure but lacks the ketone group.
Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a similar ester group but has a different carbon chain length and functional groups.
2,6-Dimethyl-heptanoic acid: Similar carbon chain but lacks the ester and ketone groups.
Propiedades
Número CAS |
926-27-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-10(2,3)9(12)13-4/h5-7H2,1-4H3 |
Clave InChI |
WMAHWHYQGFDCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


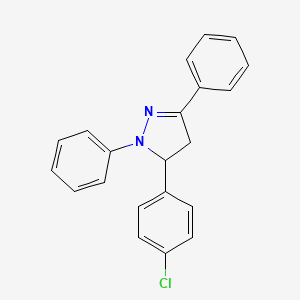
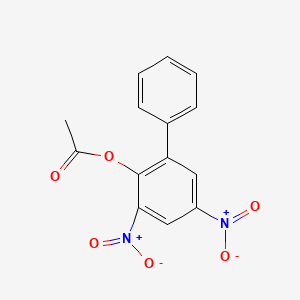

![13H-dibenzo[b,i]phenothiazine](/img/structure/B14749919.png)


![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
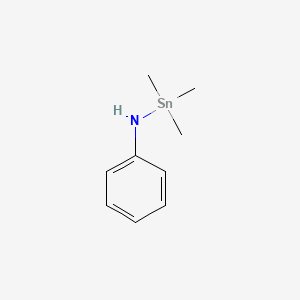
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
](/img/structure/B14749957.png)
